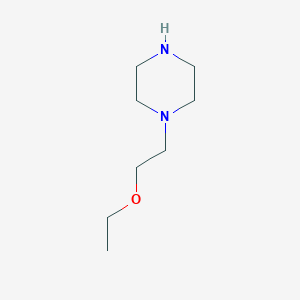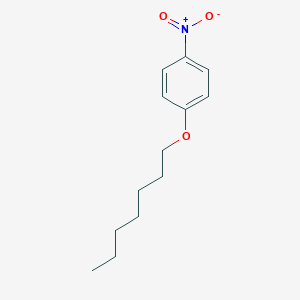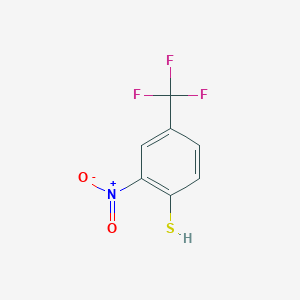
Promethium trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Promethium trichloride is a chemical compound that belongs to the group of rare earth elements. It is a highly reactive and unstable compound that has numerous applications in scientific research.
Applications De Recherche Scientifique
Promethium trichloride has numerous applications in scientific research. It is commonly used as a tracer in biochemical and physiological studies. Promethium-147, a radioactive isotope of promethium, is often used as a tracer to study the behavior of various biological molecules, such as proteins and nucleic acids. The compound is also used in the production of phosphors, which are used in the manufacture of fluorescent lamps and television screens.
Mécanisme D'action
Promethium trichloride is a highly reactive compound that readily reacts with other molecules in biological systems. Its mechanism of action involves the displacement of other ions in biological molecules, leading to changes in their behavior. The compound's high reactivity makes it an ideal tracer for studying the behavior of biological molecules.
Biochemical and Physiological Effects:
Promethium trichloride has no known biochemical or physiological effects on living organisms. However, its radioactive isotope, promethium-147, can have harmful effects on living organisms if not handled properly. The compound's high reactivity also makes it potentially hazardous to handle in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
Promethium trichloride has several advantages for lab experiments. Its high reactivity makes it an ideal tracer for studying the behavior of biological molecules. The compound is also highly soluble in water, making it easy to prepare solutions for experiments. However, its high reactivity also makes it potentially hazardous to handle in the laboratory. The compound must be handled under strict laboratory conditions to prevent accidents.
Orientations Futures
There are several future directions for the study of promethium trichloride. One area of research is the development of new synthesis methods that are more efficient and safer than the current method. Another area of research is the development of new applications for the compound in scientific research. The compound's high reactivity makes it a promising candidate for the development of new tracers for studying the behavior of biological molecules. Additionally, further studies are needed to determine the potential hazards of the compound and develop appropriate safety measures for handling it in the laboratory.
Conclusion:
Promethium trichloride is a highly reactive and unstable compound that has numerous applications in scientific research. Its high reactivity makes it an ideal tracer for studying the behavior of biological molecules. The compound's synthesis method must be carried out under strict laboratory conditions, and appropriate safety measures must be taken when handling it. Further research is needed to develop new synthesis methods and applications for the compound and determine its potential hazards.
Méthodes De Synthèse
Promethium trichloride can be synthesized by reacting promethium oxide with hydrochloric acid. The resulting compound is a white crystalline solid that is highly soluble in water. The synthesis process must be carried out under strict laboratory conditions due to the compound's high reactivity.
Propriétés
Numéro CAS |
13779-10-7 |
|---|---|
Nom du produit |
Promethium trichloride |
Formule moléculaire |
PmCl3 Cl3Pm-3 |
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
trichloropromethium |
InChI |
InChI=1S/3ClH.Pm/h3*1H;/q;;;+3/p-3 |
Clé InChI |
YLYVLNCEODSBDE-UHFFFAOYSA-K |
SMILES |
Cl[Pm](Cl)Cl |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Pm] |
Autres numéros CAS |
13779-10-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



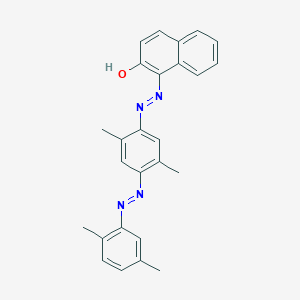
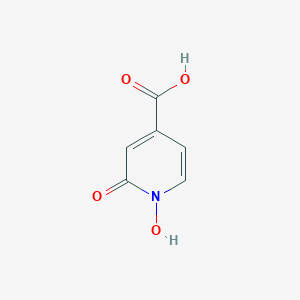
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
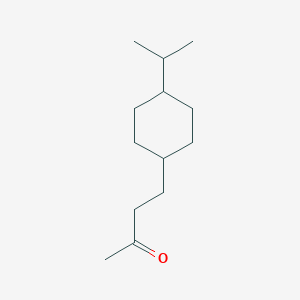
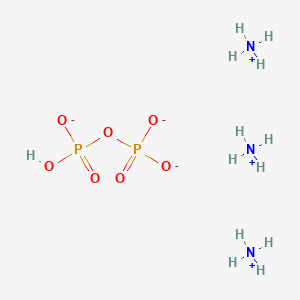
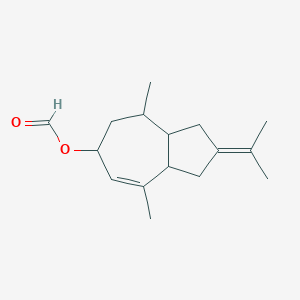
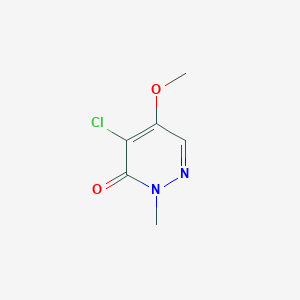
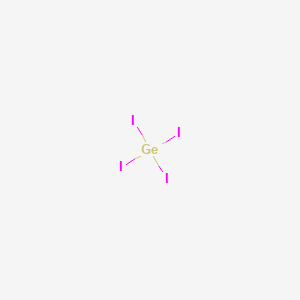

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
